
1-(Methacryloyloxymethyl)propyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methacryloyloxymethyl)propyl hydrogen maleate, also known as MPMA, is a chemical compound that belongs to the family of methacrylate esters. It is commonly used in the field of polymer chemistry as a monomer for the synthesis of various copolymers and polymer blends. MPMA is a versatile compound that has a wide range of applications in various industries, including adhesives, coatings, and biomedical applications.
Mechanism of Action
The mechanism of action of 1-(Methacryloyloxymethyl)propyl hydrogen maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the polymer and the target molecule or tissue. This compound-based copolymers can be designed to target specific molecules or tissues by incorporating specific functional groups into the polymer chain. The resulting polymer can then interact with the target molecule or tissue through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to possess low toxicity and biocompatibility, which makes it suitable for various biomedical applications. This compound-based copolymers have been shown to be non-immunogenic and non-inflammatory, which can reduce the risk of adverse reactions in vivo. This compound-based hydrogels have also been shown to support cell growth and differentiation, which can promote tissue regeneration.
Advantages and Limitations for Lab Experiments
1-(Methacryloyloxymethyl)propyl hydrogen maleate has several advantages for lab experiments, including its versatility, low toxicity, and biocompatibility. This compound-based copolymers can be designed to have specific properties, such as controlled release of drugs or targeting of specific tissues. However, this compound also has some limitations, including its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the research and development of 1-(Methacryloyloxymethyl)propyl hydrogen maleate-based materials. One area of research is the development of this compound-based copolymers for the targeted delivery of drugs to specific tissues and organs. Another area of research is the development of this compound-based hydrogels for tissue engineering applications, such as the regeneration of bone, cartilage, and skin. Additionally, the development of this compound-based biosensors for the detection of specific molecules or pathogens is also an area of active research.
Synthesis Methods
The synthesis of 1-(Methacryloyloxymethyl)propyl hydrogen maleate can be achieved by the reaction of methacrylic acid with maleic anhydride in the presence of a suitable catalyst. The resulting product is then esterified with methanol to obtain this compound. The chemical structure of this compound is shown below:
Scientific Research Applications
1-(Methacryloyloxymethyl)propyl hydrogen maleate has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess unique properties that make it an ideal candidate for various biomedical applications, including drug delivery, tissue engineering, and biosensors. This compound-based copolymers have been developed for the targeted delivery of drugs to specific tissues and organs, which can improve the efficacy and reduce the side effects of drugs. This compound-based hydrogels have also been developed for tissue engineering applications, which can mimic the extracellular matrix of various tissues and promote cell growth and differentiation.
properties
CAS RN |
130007-48-6 |
|---|---|
Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(Z)-4-[1-(2-methylprop-2-enoyloxy)butan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H16O6/c1-4-9(7-17-12(16)8(2)3)18-11(15)6-5-10(13)14/h5-6,9H,2,4,7H2,1,3H3,(H,13,14)/b6-5- |
InChI Key |
UKTFKFNAQNTBGK-WAYWQWQTSA-N |
Isomeric SMILES |
CCC(COC(=O)C(=C)C)OC(=O)/C=C\C(=O)O |
SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
Canonical SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
synonyms |
1-(methacryloyloxymethyl)propyl hydrogen maleate MMPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
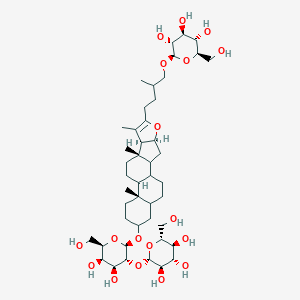
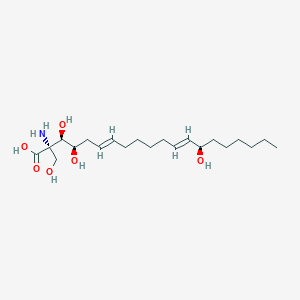

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
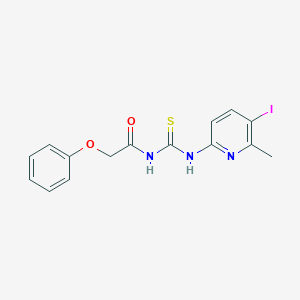
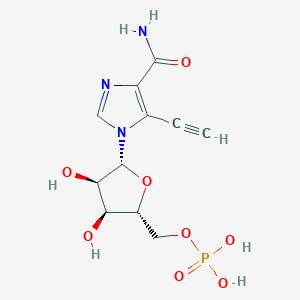
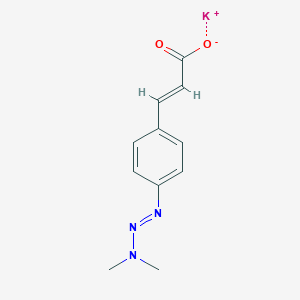
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)